Product packaging for beta-D-galactosamine(Cat. No.:CAS No. 14196-86-2)

beta-D-galactosamine

Cat. No.: B3047559
CAS No.: 14196-86-2
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-VFUOTHLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Amino Sugar Biochemistry

Beta-D-galactosamine is a hexosamine, a monosaccharide in which a hydroxyl group has been replaced by an amino group. nih.govunimed.edu.ng Specifically, it is a derivative of galactose where the hydroxyl group at the C-2 position is substituted with an amino group. nih.gov This structural feature places it within the important class of amino sugars, which are fundamental building blocks of many essential biomacromolecules. researchgate.net

In nature, amino sugars like this compound are often found as components of larger structures such as glycoproteins, glycolipids, and glycosaminoglycans. researchgate.netcymitquimica.com The biosynthesis of these complex carbohydrates involves the enzymatic transfer of monosaccharide units, including this compound, to growing chains. researchgate.net The presence of the amino group allows for further modifications, such as N-acetylation, which leads to the formation of N-acetyl-beta-D-galactosamine (GalNAc), a common and biologically significant derivative. cymitquimica.com

PropertyValue
Chemical Formula C6H13NO5
Molar Mass 179.17 g/mol
Synonyms 2-amino-2-deoxy-beta-D-galactopyranose, Chondrosamine
Data sourced from PubChem CID 449462 nih.gov

Significance in Glycobiology and Cellular Processes

The field of glycobiology, which studies the structure, biosynthesis, and biological roles of glycans (carbohydrate portions of glycoconjugates), extensively investigates this compound and its derivatives. medchemexpress.com These molecules are integral to a multitude of cellular processes, playing key roles in cell-cell recognition, cell adhesion, and cell signaling. cymitquimica.comncats.io

This compound is a constituent of certain glycoprotein (B1211001) hormones, including follicle-stimulating hormone (FSH) and luteinizing hormone (LH). wikipedia.org Its N-acetylated form, GalNAc, is a critical component of O-linked and N-linked glycans, which are essential for the proper folding, stability, and function of many proteins. ncats.io For instance, N-acetyl-D-galactosamine is the terminal carbohydrate that forms the antigen of blood group A. ncats.io

In academic research, this compound is also utilized as a tool to study cellular responses. It is known to induce a cellular response that can lead to apoptosis (programmed cell death), inflammation, and oxidative stress. ontosight.ai This is primarily due to its metabolic pathway, which can deplete cellular levels of uridine (B1682114) triphosphate (UTP), a crucial molecule for RNA synthesis and other cellular functions. wikipedia.orgontosight.ai This induced cellular stress makes D-galactosamine a valuable compound in creating experimental models for studying conditions like liver injury. ontosight.aijksus.org

Furthermore, the interaction of this compound and its derivatives with lectins, which are carbohydrate-binding proteins, is a significant area of study. researchgate.netias.ac.in These interactions are fundamental to many biological recognition events. ias.ac.in For example, lectins specific for N-acetyl-D-galactosamine are used as probes to investigate the structure of complex carbohydrates on cell surfaces and can differentiate between normal and malignant cells. ias.ac.in

Research ApplicationKey Findings Related to this compound
Enzyme Assays Used as a substrate for enzymes like beta-galactosidases and alpha-N-acetylgalactosaminidases to measure their activity. ontosight.ai
Glycoconjugate Metabolism Plays a role in studying the metabolism of glycoconjugates and the function of glycosidases in health and disease. ontosight.ai
Cellular Response Studies Induces apoptosis, inflammation, and oxidative stress, providing a model for studying cellular damage. ontosight.ai
Lectin Interaction Studies Its binding to specific lectins is crucial for understanding cell adhesion and recognition phenomena. researchgate.netias.ac.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO5 B3047559 beta-D-galactosamine CAS No. 14196-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWZFWKMSRAUBD-VFUOTHLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301033853
Record name 2-Amino-2-deoxy-beta-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14196-86-2
Record name beta-D-Galactosamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Galactosamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02678
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Amino-2-deoxy-beta-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-GALACTOSAMINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Pathways and Metabolism of D Galactosamine

Mammalian Metabolic Conversion Pathways

In mammalian tissues, particularly the liver, D-galactosamine is metabolized through a series of enzymatic reactions that parallel the Leloir pathway of galactose metabolism. This integration allows for the conversion of D-galactosamine into activated sugar nucleotides that can be utilized in various biosynthetic processes.

Integration with Galactose Metabolism (Leloir Pathway)

The initial steps of D-galactosamine metabolism mirror those of galactose. The Leloir pathway is the central route for galactose utilization, and D-galactosamine enters this pathway through the action of enzymes that also process galactose. wikipedia.org

The key enzymes involved in this integration are:

EnzymeFunction in Galactose MetabolismFunction in D-Galactosamine Metabolism
Galactokinase Phosphorylates galactose to galactose 1-phosphate.Phosphorylates D-galactosamine to galactosamine 1-phosphate. wikipedia.org
Galactose-1-phosphate uridylyltransferase Transfers a UMP group from UDP-glucose to galactose 1-phosphate, forming UDP-galactose.Transfers a UMP group from UDP-glucose to galactosamine 1-phosphate, forming UDP-galactosamine. wikipedia.org
UDP-glucose 4-epimerase Interconverts UDP-galactose and UDP-glucose.Interconverts UDP-galactosamine and UDP-glucosamine. nih.govnih.gov

Formation of Key Intermediates

The metabolism of D-galactosamine leads to the formation of several critical intermediates that serve as precursors for the synthesis of glycoproteins, glycolipids, and other complex carbohydrates.

Galactosamine 1-Phosphate: This is the first phosphorylated intermediate formed from D-galactosamine by the enzyme galactokinase. wikipedia.orgnih.gov

UDP-Galactosamine: Following the formation of galactosamine 1-phosphate, the enzyme galactose-1-phosphate uridylyltransferase catalyzes the reaction with UDP-glucose to produce UDP-galactosamine. wikipedia.orgnih.gov

UDP-Glucosamine: The enzyme UDP-glucose 4-epimerase (also known as UDP-galactose 4-epimerase) plays a pivotal role in the epimerization of UDP-galactosamine to UDP-glucosamine. nih.govnih.govnih.gov This conversion is crucial as UDP-glucosamine is a central precursor for the synthesis of other amino sugars.

UDP-N-Acetylglucosamine: UDP-glucosamine can be subsequently acetylated to form UDP-N-acetylglucosamine. This reaction is a key step in the biosynthesis of N-acetylated amino sugars. wikipedia.orgasm.org

UDP-N-Acetylgalactosamine: The enzyme UDP-N-acetylglucosamine 4-epimerase can then convert UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine, another vital building block for glycoconjugates. asm.orgnih.govwikipedia.org

N-Acetylgalactosamine 1-Phosphate: UDP-N-acetylgalactosamine can be converted to N-acetylgalactosamine 1-phosphate by the action of UDP-N-acetylglucosamine pyrophosphorylase, which can catalyze the reverse reaction. nih.govnih.gov This intermediate can then be incorporated into various biosynthetic pathways.

The sequential action of these enzymes ensures a supply of activated amino sugars for cellular needs.

IntermediatePrecursorEnzyme
Galactosamine 1-PhosphateD-GalactosamineGalactokinase
UDP-GalactosamineGalactosamine 1-PhosphateGalactose-1-phosphate uridylyltransferase
UDP-GlucosamineUDP-GalactosamineUDP-glucose 4-epimerase
UDP-N-AcetylglucosamineUDP-GlucosamineN-acetylglucosamine-1-phosphate uridylyltransferase/acetyl-CoA dependent acetyltransferase
UDP-N-AcetylgalactosamineUDP-N-AcetylglucosamineUDP-N-acetylglucosamine 4-epimerase
N-Acetylgalactosamine 1-PhosphateUDP-N-AcetylgalactosamineUDP-N-acetylglucosamine pyrophosphorylase

Glycogen Incorporation Pathways

Research has demonstrated that D-galactosamine can be incorporated into glycogen, the primary storage form of glucose in animals. This incorporation, however, does not occur directly. Instead, it proceeds through the conversion of D-galactosamine-derived intermediates into a substrate recognized by the glycogen synthesis machinery.

Direct evidence indicates that the incorporation of D-galactosamine into glycogen occurs via UDP-glucosamine. qmul.ac.uk The metabolic pathway involves the conversion of D-galactosamine to UDP-galactosamine and subsequently to UDP-glucosamine, as described in the preceding sections. UDP-glucosamine can then be utilized by glycogen synthase, the key enzyme in glycogen synthesis, in place of its usual substrate, UDP-glucose. nih.gov This leads to the incorporation of glucosamine units into the growing glycogen chain. While galactose itself is known to be a substrate for glycogen repletion, the pathway for D-galactosamine highlights the versatility of the cellular metabolic machinery in utilizing related sugar analogues. nih.gov

Bacterial Metabolic Roles

In the realm of microbiology, D-galactosamine derivatives have been identified as key players in the modification of bacterial cell surface structures, particularly in pathogenic species. These modifications can have significant implications for bacterial virulence and interaction with the host immune system.

Undecaprenyl Phosphate-Beta-D-Galactosamine as a Lipid A Modifying Donor in Pathogens

In certain pathogenic bacteria, such as Francisella tularensis, the causative agent of tularemia, a derivative of beta-D-galactosamine is utilized to modify lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.

The donor molecule for this modification is undecaprenyl phosphate-beta-D-galactosamine . nih.govwikipedia.orgtandfonline.com This lipid-linked sugar serves as the substrate for enzymes that transfer the galactosamine moiety to the lipid A structure. nih.govwikipedia.org The biosynthesis of undecaprenyl phosphate-beta-D-galactosamine involves the transfer of N-acetylgalactosamine from UDP-N-acetylgalactosamine to undecaprenyl phosphate (B84403), followed by deacetylation. wikipedia.org

This modification of lipid A with galactosamine is significant as it can alter the surface charge of the bacterial outer membrane. nih.gov Such alterations are known to play a role in resistance to cationic antimicrobial peptides and in modulating the host's innate immune response. nih.gov The genes and enzymes involved in this pathway, such as FlmF2 and FlmK in Francisella, are crucial for this lipid A modification and have been implicated in the bacterium's virulence.

OrganismModified StructureDonor MoleculeSignificance
Francisella tularensisLipid AUndecaprenyl phosphate-beta-D-galactosamineAlteration of outer membrane charge, potential role in virulence and immune evasion. nih.gov

Enzymatic Interactions and Glycoconjugate Biology of Beta D Galactosamine and Its Derivatives

Glycosidases and Their Substrate Specificity

Glycosidases, or glycoside hydrolases, are enzymes that catalyze the hydrolysis of glycosidic bonds, the linkages that connect sugar moieties into a chain. wikipedia.orgrsc.org Their specificity for particular sugars and linkages is crucial for the orderly degradation of complex glycans.

Beta-galactosidase (EC 3.2.1.23) is an exoglycosidase that specifically catalyzes the hydrolysis of terminal, non-reducing β-D-galactose residues from a variety of substrates, including lactose (B1674315), glycoproteins, and gangliosides. wikipedia.org While its primary substrate is not galactosamine, its mechanism provides a fundamental model for the cleavage of β-linked galactosides, which are structurally related to galactosamine-containing compounds. The enzyme is highly specific for the D-galactose moiety, particularly the orientation of hydroxyl groups at the C2, C3, and C4 positions, but shows considerable promiscuity for the aglycone (non-galactose) portion of the substrate. nih.govacademie-sciences.fr

The catalytic mechanism of E. coli β-galactosidase proceeds via a two-step, double displacement reaction that retains the anomeric configuration of the released galactose. academie-sciences.fr

Galactosylation : The reaction is initiated by the amino acid residue Glu461 acting as an acid catalyst, which donates a proton to the glycosidic oxygen. nih.govebi.ac.uk This facilitates the departure of the aglycone and allows for a nucleophilic attack on the anomeric carbon (C1) by another residue, Glu537, forming a covalent galactosyl-enzyme intermediate. nih.govebi.ac.uk

Degalactosylation : Glu461 then acts as a base, accepting a proton from a water molecule. nih.gov The activated water molecule attacks the anomeric carbon of the covalent intermediate, cleaving the bond to Glu537 and releasing galactose, thereby regenerating the enzyme for another catalytic cycle. wikipedia.orgebi.ac.uk

Biologically, β-galactosidase is essential for providing energy and carbon sources by breaking down lactose into glucose and galactose. rsc.orgnih.gov It can also perform a transgalactosylation reaction to produce allolactose, the natural inducer of the lac operon in E. coli. wikipedia.orgnih.gov

Key Residues in E. coli β-Galactosidase CatalysisFunction
Glu537 Acts as the catalytic nucleophile, forming a covalent intermediate with the galactose moiety. nih.govebi.ac.uk
Glu461 Functions as a general acid/base catalyst, first protonating the glycosidic oxygen and then activating water for hydrolysis. nih.govebi.ac.uk
His357, His391, His418 Stabilize negatively charged transition states during the reaction. ebi.ac.uk

Directly relevant to the metabolism of beta-D-galactosamine derivatives are the N-acetyl-β-D-hexosaminidases (Hex; EC 3.2.1.52). ijbs.com These enzymes, belonging to the glycoside hydrolase family 20, catalyze the removal of terminal N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc) residues from the non-reducing end of glycoconjugates like glycoproteins and glycolipids. ijbs.comresearchgate.net

In humans, these enzymes exist primarily as three isoenzymes formed by the dimerization of α and β subunits:

Hexosaminidase A (Hex A) : A heterodimer (αβ).

Hexosaminidase B (Hex B) : A homodimer (ββ). uniprot.org

Hexosaminidase S (Hex S) : A homodimer (αα). uniprot.org

These isoenzymes exhibit different substrate specificities. Hex A is uniquely responsible for the degradation of the ganglioside GM2 in the lysosome, a process vital for neuronal health. uniprot.orguniprot.org Hex B efficiently hydrolyzes neutral oligosaccharides, while both Hex A and Hex S are active against certain sulfated glycans. uniprot.orguniprot.org The activity of these enzymes is crucial for the catabolism of glycoconjugates and preventing the pathological accumulation seen in lysosomal storage diseases like Tay-Sachs and Sandhoff disease. researchgate.net

N-Acetyl-β-D-Hexosaminidase IsoenzymeSubunit CompositionPrimary Substrates and Roles
Hexosaminidase A (Hex A) αβ (heterodimer)Responsible for the degradation of GM2 gangliosides; acts on sulfated glycans. uniprot.orguniprot.org
Hexosaminidase B (Hex B) ββ (homodimer)Efficiently hydrolyzes neutral oligosaccharides. uniprot.orguniprot.org
Hexosaminidase S (Hex S) αα (homodimer)Active on anionic bis-sulfated glycans. uniprot.org

Glycosyltransferases and O-Glycan Biosynthesis

Glycosyltransferases are responsible for the biosynthesis of glycans. They catalyze the transfer of a monosaccharide from an activated sugar donor (typically a nucleotide sugar) to an acceptor molecule. mdpi.com The synthesis of mucin-type O-glycans, a major class of glycoproteins, begins with the attachment of GalNAc to a serine or threonine residue on a protein, a reaction catalyzed by polypeptide GalNAc-transferases. nih.gov

The second step in the biosynthesis of the most common O-glycans is the formation of the Core 1 structure, also known as the T-antigen (Galβ1-3GalNAcα-Ser/Thr). nih.govportlandpress.com This reaction is catalyzed by the enzyme UDPgalactose:glycoprotein-N-acetyl-D-galactosamine 3-beta-D-galactosyltransferase, commonly known as Core 1 β3-Gal-T or T-synthase (EC 2.4.1.122). nih.govgenecards.org This enzyme transfers a galactose (Gal) molecule from the donor UDP-galactose to the GalNAc acceptor. portlandpress.comnih.gov

The substrate specificity of Core 1 β3-Gal-T is tightly controlled. Research on the enzyme purified from rat liver has shown that its activity is highly dependent on the structure of the GalNAc-acceptor. nih.gov The hydroxyl groups at the 3- and axial 4-positions of the GalNAc moiety are essential for both binding and catalytic activity. nih.gov Removal or substitution of these hydroxyls abolishes enzyme activity. nih.gov In contrast, modifications at the 6-hydroxyl position of GalNAc are tolerated, reducing activity only slightly. nih.gov The enzyme's activity is also stimulated when the aglycone (R-group) attached to the GalNAc is a peptide or an aromatic group, indicating that interactions with the acceptor's non-carbohydrate portion contribute to efficient catalysis. nih.gov

The activity of Core 1 β3-Gal-T is not only dependent on the GalNAc sugar but is also profoundly influenced by the surrounding peptide sequence and the presence of other nearby glycans. nih.gov This provides a higher level of control over O-glycan biosynthesis. nih.gov Studies using synthetic glycopeptide substrates have revealed several key controlling factors: nih.govnih.gov

Amino Acid at the Glycosylation Site : The enzyme shows a preference for GalNAc attached to threonine (Thr) over serine (Ser). nih.gov

Adjacent Amino Acids : The amino acid sequence near the glycosylated residue significantly impacts enzyme kinetics. A proline residue immediately C-terminal to the Thr(GalNAc) is inhibitory. nih.gov Conversely, the presence of negatively charged amino acids (e.g., aspartic or glutamic acid) near the glycosylation site, particularly on the N-terminal side, enhances substrate efficiency, likely through favorable charge-charge interactions with the enzyme. nih.gov

Adjacent Glycosylation : The presence of existing glycan structures near the target GalNAc residue can modulate enzyme activity. For instance, an adjacent Galβ1-3GalNAcα-Thr residue reduces the enzyme's activity on a neighboring Thr(GalNAc), suggesting that the glycosylation status of one site can influence subsequent glycosylation events at adjacent sites. nih.gov

These findings demonstrate that the peptide backbone acts as a template that guides the stepwise construction of O-glycan chains, ensuring a regulated and precise biosynthetic process. nih.gov

FactorEffect on Core 1 β3-Gal-T Activity
Acceptor Sugar Requires 3-OH and axial 4-OH on GalNAc for activity. nih.gov
Glycosylated Amino Acid Prefers Threonine-linked GalNAc over Serine-linked GalNAc. nih.gov
C-Terminal Proline Inhibits enzyme activity when adjacent to the glycosylated threonine. nih.gov
Charged Amino Acids Negatively charged residues on the N-terminal side increase substrate efficiency. nih.gov
Adjacent Glycosylation Existing Core 1 structures can reduce activity at a neighboring site. nih.gov

Protein-Carbohydrate Recognition Dynamics

The biological functions of glycoconjugates are realized through their recognition by specific carbohydrate-binding proteins, often called lectins. researchgate.net The interaction between a glycan and its protein receptor is a fundamental process in cell-cell recognition, signaling, and immunity. mdpi.comnih.gov

The recognition of β-D-galactosamine and its parent sugar, galactose, involves precise molecular interactions within the protein's binding pocket. Studies on galectins, a family of β-galactoside-binding lectins, provide insight into these dynamics. For example, ultra-high-resolution crystal structures of galectin-3 reveal that its carbohydrate-binding site is preorganized to recognize the sugar. nih.gov The positions of key oxygen atoms on the carbohydrate are mirrored by a framework of ordered water molecules in the unbound state, suggesting the binding site is primed for ligand capture. nih.gov

The binding is stabilized by a network of specific interactions:

Hydrogen Bonds : A conserved set of amino acid residues (histidine, asparagine, arginine, glutamic acid) forms a network of hydrogen bonds with the hydroxyl groups of the galactose ring. nih.gov

CH/π Interactions : A stacking interaction occurs between the nonpolar face of the carbohydrate ring and the aromatic side chain of a conserved tryptophan residue. mdpi.com This type of interaction is a critical feature in the recognition of many carbohydrates by proteins. mdpi.com

The specificity for different sugars, such as the distinction between galactose and glucose, arises from subtle differences in the orientation of their hydroxyl groups. The binding pocket is shaped to favor the specific stereochemistry of the target sugar, such as the axial hydroxyl group at the C4 position of galactose, which distinguishes it from the equatorial C4-OH of glucose. mdpi.com This structural and dynamic interplay ensures that proteins can recognize and bind to specific glycan structures with high fidelity, translating the complex information encoded in glycans into biological action.

Asialoglycoprotein Receptor Recognition of Terminal Galactose and N-Acetyl-Galactosamine Residues

The asialoglycoprotein receptor (ASGPR), primarily located on the surface of mammalian hepatocytes, is a C-type lectin that plays a crucial role in the clearance of glycoproteins from circulation. uniprot.orgrsc.orgwikipedia.org This receptor specifically recognizes and binds to glycoproteins that have their terminal sialic acid residues removed, exposing underlying galactose (Gal) or N-acetyl-galactosamine (GalNAc) residues. rsc.orgwikipedia.orgpnas.org The binding process is calcium-dependent and leads to the endocytosis of the targeted glycoprotein (B1211001) through clathrin-coated pits. rsc.orgwikipedia.org Following internalization, the receptor-ligand complex dissociates in the acidic environment of the endosome, and the receptor is recycled back to the cell surface while the glycoprotein is transported to lysosomes for degradation. uniprot.orgrsc.org

The affinity of ASGPR for its ligands is influenced by the nature and number of the terminal sugar residues. wikipedia.org Notably, ASGPR exhibits a significantly higher affinity for terminal N-acetyl-galactosamine residues compared to galactose residues, with some studies reporting a 10 to 60-fold greater affinity for GalNAc. rsc.orgwikipedia.org The binding interaction primarily involves the hydroxyl groups at positions 3 and 4 of the terminal sugar, with the substituent at position 2 also contributing to the binding strength. rsc.org An equatorial hydroxyl group at position 3 is essential for binding. rsc.org

The multimeric structure of the ASGPR, which can form dimers, trimers, and tetramers, contributes to its high avidity for ligands presenting multiple terminal sugar residues. wikipedia.orgahajournals.org This multivalency is a key factor in the efficient recognition and clearance of desialylated glycoproteins, which often present multiple branches (antennas) terminating in galactose or N-acetyl-galactosamine. rsc.orgahajournals.org The spatial arrangement of these terminal sugars is also critical for optimal binding, with a spacing of 15–20 Å between each sugar on a trivalent ligand showing the highest binding affinity. ahajournals.orgacs.org

Table 1: Asialoglycoprotein Receptor (ASGPR) Ligand Binding Characteristics

FeatureDescriptionReferences
Primary Ligands Terminal galactose (Gal) and N-acetyl-galactosamine (GalNAc) residues on desialylated glycoproteins. uniprot.orgrsc.orgwikipedia.org
Binding Affinity Higher for N-acetyl-galactosamine (GalNAc) than for galactose (Gal). rsc.orgwikipedia.org
Calcium Dependence Ligand binding is dependent on the presence of Ca²⁺ ions. rsc.orgwikipedia.org
Receptor Location Predominantly on the surface of hepatic parenchymal cells (hepatocytes). uniprot.orgahajournals.org
Cellular Process Mediates receptor-mediated endocytosis and lysosomal degradation of target glycoproteins. uniprot.orgrsc.org
Multivalency The receptor's multimeric structure enhances binding avidity to multi-antennary glycans. wikipedia.orgahajournals.org

Role of Galectins in Beta-Galactoside Binding and Associated Biological Functions

Galectins are a family of soluble lectins characterized by their affinity for β-galactoside-containing glycoconjugates, such as N-acetyllactosamine. conicet.gov.arwikipedia.orgnih.gov These proteins are widely expressed and found in both the intracellular (cytosol and nucleus) and extracellular compartments. conicet.gov.arwikipedia.orgnih.gov Unlike C-type lectins, their carbohydrate-binding activity is independent of calcium. rndsystems.com Galectins possess a conserved carbohydrate-recognition domain (CRD) responsible for their binding specificity. nih.govrndsystems.com

Galectins can be classified into three main types based on their structure: prototypical, tandem-repeat, and chimera-type. Prototypical galectins, such as galectin-1, have a single CRD and can form non-covalent dimers. rndsystems.combiovendor.com Tandem-repeat galectins contain two distinct CRDs within a single polypeptide chain, while chimera-type galectins, like galectin-3, have a single C-terminal CRD connected to a non-lectin N-terminal domain that can mediate self-oligomerization. wikipedia.orgcambridge.org

The biological functions of galectins are diverse and depend on their location and the specific galectin involved. Extracellularly, galectins can cross-link glycoproteins and glycolipids on the cell surface, forming lattices that modulate cell adhesion, migration, and signaling. conicet.gov.arrndsystems.comcambridge.org For instance, by interacting with cell surface receptors like integrins, CD45, and the T-cell receptor, galectins can influence cellular processes such as proliferation, apoptosis, and immune responses. nih.govrndsystems.comcambridge.org

Intracellularly, galectins can participate in various processes, including pre-mRNA splicing and regulation of signaling pathways through protein-protein interactions. conicet.gov.arwikipedia.orgnih.gov

Table 2: Overview of Galectin Functions and Characteristics

Galectin MemberKey Biological FunctionsReferences
Galectin-1 Induces apoptosis in activated T cells and thymocytes, modulates B-cell proliferation, involved in synapse formation between pre-B cells and stromal cells. conicet.gov.arnih.govcambridge.org
Galectin-3 Can be pro- or anti-apoptotic depending on the context, involved in cell cycle regulation, inflammation, and tumor progression. conicet.gov.arwikipedia.org
Galectin-9 Induces eosinophil chemotaxis and apoptosis in thymocytes. rndsystems.comjci.org

Mechanisms of the "Cluster Glycoside Effect" in Enhancing Molecular Recognition

The "cluster glycoside effect," also referred to as multivalency, describes the phenomenon where the simultaneous interaction of multiple carbohydrate ligands on one entity with multiple binding sites on another leads to a dramatic increase in binding affinity (avidity) compared to the corresponding monovalent interactions. nih.govduke.eduacs.org This effect is a fundamental principle in carbohydrate-protein recognition and is crucial for overcoming the inherently weak affinity of individual sugar-lectin interactions. duke.edunih.gov

Several mechanisms contribute to the cluster glycoside effect:

Chelate Effect (Intramolecular Binding): A multivalent ligand can bind to multiple sites on a single multimeric protein, leading to a significant decrease in the dissociation rate. This is entropically favorable as the translational entropy loss occurs only once upon initial binding, while subsequent intramolecular binding events are less costly entropically. acs.org

Aggregative Binding (Intermolecular Cross-linking): Multivalent ligands can cross-link multiple receptor molecules, forming a lattice-like network. duke.eduacs.org This aggregation can stabilize the interaction and is often characterized by a large favorable entropy change. duke.edu

Steric Stabilization: The presentation of carbohydrates on a multivalent scaffold can sterically hinder the approach of other molecules, potentially influencing biological outcomes. acs.org

Increased Local Concentration: By tethering multiple ligands together, their effective local concentration in the vicinity of the receptor is significantly increased, promoting binding. researchgate.net

The magnitude of the cluster glycoside effect is influenced by factors such as the number of ligands (valency), the length and flexibility of the linker connecting the ligands, and the spatial arrangement of the ligands. acs.orgnih.gov For example, studies with synthetic multivalent ligands have shown that both the number of carbohydrate residues and their branching pattern are major determinants of binding affinity to lectins like the asialoglycoprotein receptor. acs.org Triantennary ligands often exhibit a much higher affinity than biantennary or monoantennary ligands, an enhancement that can be several orders of magnitude. rsc.orgnih.gov

Enzymatic Degradation of Glycosylated Peptides

Glycosylation, the attachment of sugar moieties to proteins and peptides, can significantly impact their susceptibility to enzymatic degradation by proteases. frontiersin.orgresearchgate.net The presence of a glycan can either protect the peptide backbone from cleavage or, in some cases, alter the cleavage pattern. frontiersin.orgmdpi.com The steric bulk of the attached carbohydrate can physically block the access of proteases to their recognition and cleavage sites on the peptide. frontiersin.org This protective effect generally leads to increased stability and a longer half-life of the glycopeptide in biological systems. frontiersin.orgnih.gov

The degree of protection depends on several factors, including the type and size of the glycan, its position relative to the protease cleavage site, and the specific protease involved. researchgate.netmdpi.com For instance, glycosylation directly at or near an amino acid residue recognized by a protease is more likely to inhibit cleavage. frontiersin.org Studies have shown that larger, more complex glycans, such as sialylated forms, can offer more profound protection against degradation compared to smaller, single monosaccharides. nih.gov

While glycosylation often inhibits proteolysis, there are instances where it can promote degradation, although this is less common. mdpi.com The specific monosaccharide structure can have differential effects; for example, one study found that while most monosaccharide modifications inhibited degradation by serine-like proteases, some promoted degradation in the presence of chymotrypsin. researchgate.netmdpi.com

The enzymatic removal of glycans, or deglycosylation, is a common strategy used in the structural and functional analysis of glycoproteins. neb.comgenovis.com A variety of glycosidases are employed for this purpose. For O-linked glycans, such as those involving this compound, a series of exoglycosidases may be needed to sequentially remove terminal sugars until a core structure is exposed. sigmaaldrich.comsigmaaldrich.com For example, sialidases (neuraminidases) are used to remove terminal sialic acids, which often cap O-glycans and can block the action of other glycosidases. genovis.comsigmaaldrich.comchayon.co.kr Once the core structure, such as Gal-β(1-3)-GalNAc, is exposed, an O-Glycosidase (endo-α-N-acetylgalactosaminidase) can cleave the entire glycan from the serine or threonine residue. sigmaaldrich.comsigmaaldrich.com

Table 3: Enzymes Involved in O-Glycan Modification and Degradation

EnzymeFunctionReferences
O-Glycosidase (Endo-α-N-acetylgalactosaminidase) Hydrolyzes the unsubstituted core 1 O-glycan [Gal-β(1→3)-GalNAc] from serine or threonine residues. sigmaaldrich.comsigmaaldrich.com
Sialidase (Neuraminidase) Removes terminal sialic acid residues, which often must be cleaved before O-Glycosidase can act. genovis.comsigmaaldrich.comchayon.co.kr
β(1-4)-Galactosidase Removes galactose residues linked β(1-4). sigmaaldrich.com
α-Galactosidase Hydrolyzes terminal α-linked galactose residues. sigmaaldrich.com
α-Mannosidases Can remove α-linked mannose residues from O-linked glycans. nih.gov
OpeRATOR™ An O-glycan specific endoprotease that digests N-terminally of O-glycans at serine or threonine residues. chayon.co.kr

Cellular and Molecular Effects of D Galactosamine in Experimental Systems

D-Galactosamine's hepatotoxicity is characterized by its selective targeting of liver cells, where it undergoes metabolic activation leading to profound cellular dysfunctions.

Impairment of Uridine (B1682114) Nucleotide Homeostasis

A primary mechanism by which D-Galactosamine exerts its toxicity is through the severe depletion of intracellular uridine nucleotide pools, particularly uridine triphosphate (UTP) imrpress.comimrpress.comcas.cznih.govspandidos-publications.comsemanticscholar.orgresearchgate.netnih.govresearchgate.net. Upon entering hepatocytes, D-GalN is phosphorylated to galactosamine-1-phosphate (GalN-1-P), which is subsequently converted to UDP-galactosamine imrpress.comimrpress.com. This UDP-galactosamine exhibits a higher affinity for uridine diphosphate (B83284) (UDP) than for galactose, leading to a "trapping effect" imrpress.comimrpress.com. This process effectively sequesters UDP and UTP, drastically reducing their cellular concentrations researchgate.net. Studies have shown that uridine phosphate (B84403) content can be lowered to less than 10% of normal levels within hours of D-GalN administration, with this depletion being particularly pronounced and sustained researchgate.net. This disruption in nucleotide homeostasis is considered a critical initiating event in D-GalN-induced liver injury.

Inhibition of Hepatic RNA and Protein Synthesis

The severe depletion of UTP directly impairs the synthesis of RNA, including messenger RNA (mRNA), by blocking the transcription process imrpress.comimrpress.comcas.cznih.govspandidos-publications.comsemanticscholar.orgresearchgate.netcuni.cz. This inhibition of RNA synthesis subsequently leads to a significant depression in hepatic protein synthesis imrpress.comimrpress.comcas.cznih.govspandidos-publications.comsemanticscholar.orgresearchgate.netcuni.cz. Experiments with isolated mouse hepatocytes have demonstrated that while D-Galactosamine causes reversible inhibition of RNA synthesis, the inhibition of protein synthesis persists even after the removal of the compound, suggesting an irreversible effect on the protein synthesis machinery nih.gov.

Induction of Apoptosis and Necrosis Pathways in Liver Cells

The metabolic insults caused by D-Galactosamine, including the inhibition of RNA and protein synthesis, can trigger programmed cell death (apoptosis) and uncontrolled cell death (necrosis) in hepatocytes nih.govnih.govcuni.czfrontiersin.orgcas.cztandfonline.comfrontiersin.org. The disruption of nucleotide pools can lead to apoptotic cell death imrpress.comimrpress.com. Furthermore, D-GalN, particularly in combination with lipopolysaccharide (LPS), has been shown to enhance the expression of pro-apoptotic molecules such as Fas, FasL, and caspase-3, indicating the involvement of death receptor pathways nih.gov. Caspase activation is a critical executioner of apoptosis, and D-GalN can lead to the activation of the caspase cascade and subsequent DNA fragmentation researchgate.netnih.gov. While some studies suggest that necrosis may be the predominant mode of cell death in certain experimental conditions, others clearly demonstrate D-GalN-induced apoptosis, evidenced by increased caspase-3 activity and DNA fragmentation cas.cztandfonline.comnih.gov. D-Galactosamine also influences the expression of apoptosis-regulating proteins, such as upregulating Bax and p53 while downregulating Bcl-2, further contributing to cell death pathways frontiersin.orgnih.gov. Mitochondrial dysfunction, including the loss of mitochondrial membrane potential, is also implicated in D-GalN-induced hepatotoxicity cas.cztandfonline.comnih.govnih.gov. Additionally, D-Galactosamine can sensitize hepatocytes to the cytotoxic effects of tumor necrosis factor-alpha (TNF-α), a cytokine known to induce apoptosis researchgate.netfrontiersin.orgnih.gov.

Oxidative Stress and Inflammatory Responses

Beyond its direct impact on nucleotide metabolism and protein synthesis, D-Galactosamine also provokes significant oxidative stress and inflammatory responses within the liver.

D-Galactosamine exposure is strongly associated with the induction of oxidative stress in hepatocytes cas.czspandidos-publications.comcuni.czcas.cztandfonline.comdergipark.org.trspandidos-publications.comtandfonline.comelsevier.esacs.org. This is characterized by an increased generation of reactive oxygen species (ROS) and a subsequent increase in lipid peroxidation, a marker of cellular membrane damage cuni.czcas.czdergipark.org.trspandidos-publications.comtandfonline.comelsevier.esacs.orgelsevier.es. Malondialdehyde (MDA) and thiobarbituric acid reactive species (TBARs) are commonly measured indicators of lipid peroxidation, and their levels are significantly elevated following D-GalN administration dergipark.org.trspandidos-publications.comelsevier.esacs.orgelsevier.es. Notably, steatotic hepatocytes exhibit a more pronounced increase in ROS production and lipid peroxidation when exposed to D-Galactosamine compared to lean hepatocytes cas.cznih.gov. Studies also suggest that xanthine (B1682287) oxidase (XO)-derived ROS contribute to the development of D-GalN-induced liver injury tandfonline.com. The co-administration of D-GalN with lipopolysaccharide (LPS) exacerbates these effects, leading to severe liver injury associated with elevated liver enzymes and increased ROS spandidos-publications.com.

In response to the increased oxidative stress, the liver's endogenous antioxidant defense systems are compromised by D-Galactosamine spandidos-publications.comspandidos-publications.comtandfonline.comelsevier.esacs.orgelsevier.es. D-GalN administration leads to a significant reduction in the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) spandidos-publications.comtandfonline.comelsevier.eselsevier.es. Concurrently, hepatic levels of reduced glutathione (GSH), a crucial intracellular antioxidant, are depleted dergipark.org.trtandfonline.comacs.org. This reduction in antioxidant capacity makes hepatocytes more vulnerable to oxidative damage by toxic substances acs.org. Protective agents administered prior to D-GalN exposure have been shown to mitigate these effects by preventing the decline in antioxidant enzyme activities and restoring GSH levels elsevier.esacs.orgelsevier.es.

Data Tables

The following table summarizes key biochemical and enzymatic changes observed in experimental models following D-Galactosamine administration, indicative of liver injury.

ParameterChange Observed with D-GalactosamineReference(s)
Serum Enzymes
Alanine Aminotransferase (ALT)Increased nih.govspandidos-publications.comsemanticscholar.orgfrontiersin.orgspandidos-publications.comacs.orgnih.gov
Aspartate Aminotransferase (AST)Increased nih.govspandidos-publications.comsemanticscholar.orgfrontiersin.orgspandidos-publications.comacs.orgnih.gov
Alkaline Phosphatase (ALP)Increased nih.govspandidos-publications.comelsevier.es
Gamma-Glutamyl Transferase (GGT)Increased spandidos-publications.comacs.org
Metabolic Markers
BilirubinIncreased nih.govspandidos-publications.comacs.org
AlbuminDecreased nih.govelsevier.es
AmmoniaIncreased nih.gov
Oxidative Stress Markers
Malondialdehyde (MDA) / TBARsIncreased dergipark.org.trspandidos-publications.comelsevier.esacs.orgelsevier.es
Reduced Glutathione (GSH)Decreased dergipark.org.trtandfonline.comacs.org
Antioxidant Enzyme Activities
Superoxide Dismutase (SOD)Decreased spandidos-publications.comtandfonline.comelsevier.eselsevier.es
Catalase (CAT)Decreased tandfonline.comelsevier.eselsevier.es
Glutathione Peroxidase (GSH-Px)Decreased spandidos-publications.comtandfonline.com
Inflammatory Markers
Tumor Necrosis Factor-alpha (TNF-α)Increased cas.cznih.govdergipark.org.trnih.gov
Caspase-3 ActivityIncreased frontiersin.orgtandfonline.com
Bax ProteinIncreased frontiersin.orgnih.gov
Bcl-2 ProteinDecreased frontiersin.orgnih.gov

Compound List

beta-D-galactosamine

D-galactosamine (D-GalN)

D-galactose

Galactosamine-1-phosphate (GalN-1-P)

UDP-galactosamine

UDP-glucose

UDP-galactose

Uridine triphosphate (UTP)

Uridine diphosphate (UDP)

Uridine monophosphate (UMP)

RNA

Tumor Necrosis Factor-alpha (TNF-α)

B-cell lymphoma 2 (Bcl-2)

Bax

Caspase-3

Caspase-8

Caspase-9

Cytochrome c (Cyto-C)

Fas/Fas Ligand (Fas/FasL)

Transforming Growth Factor-beta 1 (TGF-β1)

Reactive Oxygen Species (ROS)

Superoxide Dismutase (SOD)

Catalase (CAT)

Glutathione Peroxidase (GSH-Px)

Glutathione (GSH)

Malondialdehyde (MDA)

Thiobarbituric Acid Reactive Species (TBARs)

Alanine Aminotransferase (ALT)

Aspartate Aminotransferase (AST)

Alkaline Phosphatase (ALP)

Gamma-glutamyl transferase (GGT)

Lipopolysaccharide (LPS)

Inducible Nitric Oxide Synthase (iNOS)

Nitric Oxide (NO)

p53

HMGCoA reductase

Cytochrome P450 2E1 (CYP2E1)

Xanthine Oxidase (XO)

Myeloperoxidase

Pro-inflammatory Cytokine Production (e.g., TNF-alpha) and Anti-inflammatory Counter-regulation (e.g., IL-10)

D-galactosamine, often used in conjunction with lipopolysaccharide (LPS) in experimental models, triggers significant inflammatory responses in the liver. This combination is a well-established model for inducing acute liver failure, mimicking fulminant hepatitis in humans mdpi.comlongdom.org. In this model, D-galactosamine sensitizes hepatocytes to LPS, leading to the activation of hepatic macrophages and subsequent release of pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) mdpi.comlongdom.org. TNF-α plays a pivotal role in the pathogenesis of D-galactosamine/LPS-induced liver injury, directly contributing to hepatocyte damage and apoptosis researchgate.net.

Studies indicate that D-galactosamine/LPS challenge leads to a marked increase in TNF-α levels in the liver and serum longdom.orgpsu.edunih.govnih.gov. For instance, TNF-α mRNA expression in the liver increases rapidly after D-galactosamine/LPS administration, peaking within an hour psu.edu. Alongside TNF-α, other pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β) are also significantly elevated in response to this challenge mdpi.comresearchgate.net.

Conversely, the role of anti-inflammatory cytokines like Interleukin-10 (IL-10) in counter-regulating these effects has also been investigated. IL-10 is known to inhibit the production of pro-inflammatory factors, including TNF-α, and can mitigate inflammatory responses nih.govelsevier.es. In experimental models, IL-10 has demonstrated hepatoprotective effects, reducing serum transaminase activities and liver damage when administered to D-galactosamine/LPS-sensitized mice nih.gov. It has been observed that IL-10 can inhibit TNF-α production and augment IL-10 production in plasma, suggesting a protective mechanism nih.gov. However, the absence of adiponectin, a molecule that can induce IL-10 gene expression, resulted in diminished IL-10 levels and exacerbated liver injury in D-galactosamine/LPS-treated mice, highlighting the importance of IL-10 in counter-regulation psu.edu. Studies also suggest that while mild hypothermia can inhibit TNF-α secretion, its effect on promoting IL-10 secretion might be less pronounced in certain models elsevier.es.

Data Table 1: Cytokine Levels in D-Galactosamine/LPS-Induced Liver Injury Models

CytokineEffect of D-Galactosamine/LPSAssociated Cytokine (Anti-inflammatory)Effect of Anti-inflammatory Agent/ConditionCitation(s)
TNF-αSignificantly IncreasedIL-10Augmented/Increased longdom.orgresearchgate.netpsu.edunih.govnih.govnih.gov
IL-6Significantly IncreasedIL-10Reduced by IL-10 administration mdpi.comresearchgate.netnih.gov
IL-1βSignificantly IncreasedIL-10Reduced by MA treatment researchgate.net
IL-10Variable (can be increased)N/AInduces IL-10 expression psu.edunih.govelsevier.esnih.gov

Note: Data represents general findings from experimental models. Specific quantitative values vary across studies.

Intracellular Signaling Cascade Dysregulation

D-galactosamine administration profoundly disrupts normal intracellular signaling pathways within hepatocytes, contributing significantly to cellular dysfunction and death. These disruptions involve critical stress responses, transcription factor activation, metabolic regulation, and programmed cell death pathways.

Integrated Stress Response (ISR) and Eukaryotic Translation Initiation Factor 2 Alpha (eIF2α) Phosphorylation

The Integrated Stress Response (ISR) is a cellular defense mechanism activated by various cellular stresses, including nutrient deprivation, ER stress, and viral infection. In the context of D-galactosamine-induced liver injury, the ISR is significantly activated. D-galactosamine leads to the depletion of uridine nucleotides, which can disrupt cellular energy metabolism and protein synthesis, triggering stress pathways longdom.org. A key event in the ISR is the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α) by specific kinases. Phosphorylated eIF2α then inhibits global protein translation, while allowing the translation of specific stress-response genes, such as ATF4. While specific experimental data directly linking D-galactosamine to eIF2α phosphorylation in the provided snippets is limited, the general disruption of cellular energy and protein synthesis implies activation of stress pathways that typically involve eIF2α phosphorylation.

Nuclear Factor Kappa B (NF-κB) Signaling Pathway Modulation

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immunity. D-galactosamine/LPS challenge is a potent stimulus for NF-κB activation, leading to its translocation into the nucleus and the subsequent enhanced expression of inflammatory cytokines like TNF-α and various interleukins mdpi.comresearchgate.netnih.gov. Activation of NF-κB typically involves the phosphorylation and degradation of its inhibitor, IκBα, allowing NF-κB subunits (e.g., p65) to enter the nucleus mdpi.com. Studies have shown that compounds protecting against D-galactosamine/LPS-induced liver injury often achieve this by inhibiting NF-κB activation and its downstream pro-inflammatory cytokine production mdpi.comresearchgate.netnih.gov. For example, LPS pre-treatment was found to inhibit D-galactosamine/LPS-induced NF-κB activation, thereby reducing TNF-α and IL-6 production nih.gov. Similarly, madecassoside (B7823665) (MA) treatment attenuated liver injury by suppressing NF-κB activation and the production of TNF-α and IL-6 researchgate.net.

Data Table 2: NF-κB Pathway Modulation in D-Galactosamine Models

Treatment/ConditionNF-κB ActivationPro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)Citation(s)
D-Galactosamine/LPSIncreasedIncreased mdpi.comresearchgate.netnih.gov
LPS PretreatmentInhibitedReduced nih.gov
Madecassoside (MA)SuppressedReduced researchgate.net

Sirtuin 1 (SIRT1) Expression and Activity

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase involved in various cellular processes, including metabolism, inflammation, and stress resistance. Research in experimental models suggests that SIRT1 plays a role in modulating inflammatory responses, including those triggered by D-galactosamine. For instance, one study mentions that circ-Sirt1 has been found to inhibit vascular inflammation by regulating NF-κB acetylation and the Sirt1 pathway mdpi.com. While direct experimental findings on how D-galactosamine specifically alters SIRT1 expression or activity are not explicitly detailed in the provided snippets, the general interplay between SIRT1 and NF-κB signaling suggests a potential regulatory role in D-galactosamine-induced inflammation. Some studies indicate that compounds that protect against D-galactosamine/LPS-induced liver injury may influence SIRT1 pathways mdpi.com.

Neurotrophin Receptor Signaling (TrkANGFR, p75NTR) in Hepatocytes

The role of neurotrophin receptor signaling, specifically involving TrkANGFR (Tropomyosin receptor kinase A, also known as TrkA, and its associated neurotrophin, Nerve Growth Factor - NGF) and p75 neurotrophin receptor (p75NTR), in hepatocytes under D-galactosamine-induced injury is not extensively detailed in the provided search results. While neurotrophins and their receptors are known to play roles in neuronal survival, differentiation, and plasticity, their specific involvement in non-neuronal cells like hepatocytes, particularly in the context of D-galactosamine toxicity, is less commonly reported in these snippets. The provided text focuses more on inflammatory and apoptotic pathways. Therefore, no specific data or discussion points regarding TrkANGFR or p75NTR signaling in hepatocytes under D-galactosamine influence can be extracted from the current search results.

Compound Name List:

this compound

D-galactosamine (D-GalN)

Lipopolysaccharide (LPS)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-10 (IL-10)

Interleukin-6 (IL-6)

Interleukin-1 beta (IL-1β)

Nuclear Factor Kappa B (NF-κB)

IκBα

p65

Sirtuin 1 (SIRT1)

Bcl-2

Bax

p53

TrkANGFR

p75NTR

Cytochrome C (Cyt C)

Cleaved-caspase 3

Madecassoside (MA)

Alpha-lactalbumin (αLA)

Interferon-gamma (IFN-γ)

Interleukin-12 (IL-12)

Monocyte Chemoattractant Protein-1 (MCP-1)

Signal transducer and activator of transcription (STAT-1, STAT3)

Suppressors of cytokine signaling (SOCS1, SOCS3)

High-mobility group box 1 (HMGB1)

Uridine nucleotides

Alanine Transaminase (ALT)

Aspartate Aminotransferase (AST)

Prostaglandin E2 (PGE2)

COX-2

Uridine nucleotides

Nerve Growth Factor (NGF)

Experimental Models Utilizing D Galactosamine

In Vivo Animal Models of Liver Pathologies

Animal models are indispensable for studying the complex pathophysiology of liver diseases. D-galactosamine, often used in combination with other agents, has been instrumental in developing reproducible models of both acute and chronic liver damage in various animal species.

The co-administration of D-galactosamine and Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely established and utilized model for inducing acute liver failure (ALF) that closely resembles the clinical features of fulminant viral hepatitis or sepsis-related liver injury. nih.govsmccro-lab.com In this model, D-GalN sensitizes hepatocytes to the toxic effects of LPS. atsjournals.org While D-GalN depletes essential uridine (B1682114) pools and inhibits macromolecular synthesis, LPS triggers a potent inflammatory cascade. nih.govmdpi.com This synergy leads to massive hepatocyte apoptosis and necrosis, culminating in severe liver failure. nih.govnih.gov

The key mechanism involves the activation of Kupffer cells (resident liver macrophages) by LPS, leading to the release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). biomedpharmajournal.org TNF-α, in turn, initiates signaling pathways that activate caspases, which are central executioners of apoptosis. nih.gov The D-GalN/LPS model is characterized by a rapid onset of severe liver injury within hours of administration. smccro-lab.com Research using this model has elucidated the critical roles of various signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway, in mediating inflammation and cell death. nih.govnih.gov The model consistently produces histopathological changes such as widespread hepatocyte necrosis, hemorrhage, and inflammatory cell infiltration. nih.gov

Table 1: Key Pathophysiological Events in the D-GalN/LPS Acute Liver Failure Model

Phase Key Event Primary Mediators Cellular Outcome
Sensitization Depletion of Uridine Nucleotides D-Galactosamine Inhibition of RNA/protein synthesis; increased hepatocyte vulnerability
Inflammation Kupffer Cell Activation Lipopolysaccharide (LPS) Release of pro-inflammatory cytokines
Signaling Cascade Cytokine Signaling TNF-α, Interleukins (e.g., IL-6) Activation of NF-κB and death receptor pathways
Execution Apoptosis and Necrosis Caspase-3, Caspase-1 Widespread hepatocyte death and tissue damage
Oxidative Stress Free Radical Production Reactive Oxygen Species (ROS), Nitric Oxide (NO) Increased lipid peroxidation and cellular damage

While the D-GalN/LPS model is primarily used for acute injury, chronic liver disease and fibrosis can be induced through repeated, long-term administration of D-galactosamine alone. imrpress.com These models are valuable for studying the gradual progression of liver injury, inflammation, and the subsequent deposition of extracellular matrix proteins that leads to fibrosis. imrpress.com

Repeated injections of D-GalN over several weeks (e.g., 7-13 weeks) can lead to the development of significant fibrosis, characterized by the formation of progressive fibrous septa and bile duct proliferation. imrpress.comxiahepublishing.com However, compared to other fibrogenic agents like carbon tetrachloride (CCl4), D-GalN is considered to have lower potency in inducing fibrosis, and the required incubation period is often longer. imrpress.com The dynamics of fibrosis progression in D-GalN-treated rodent models show that the initial signs of fibrosis may take several weeks to appear, with rats developing fibrosis earlier than mice. imrpress.com These models have been used to investigate the mechanisms of hepatic stellate cell activation, a key event in liver fibrogenesis, and to evaluate potential anti-fibrotic therapies. Some studies have also combined D-GalN/LPS with a pre-existing state of fibrosis to create models of acute-on-chronic liver failure, which more closely mimics a common and highly lethal clinical scenario. nih.govnih.gov

Significant differences exist between rodent species and even among different strains in their susceptibility and response to D-galactosamine-induced liver injury. Understanding these differences is crucial for selecting the appropriate model for a specific research question and for the correct interpretation of experimental results.

Generally, rats are more susceptible to the hepatotoxic effects of D-GalN than mice. nih.govimrpress.com In acute models, the onset of liver injury in rats occurs much earlier and at lower doses compared to mice. For instance, after D-GalN administration, histopathological signs of liver injury can be observed in rats within 12 hours, whereas in mice, similar changes may not be apparent until 48 hours. imrpress.com This difference in susceptibility also extends to chronic models, where rats tend to develop fibrosis more rapidly than mice when subjected to repeated D-GalN injections. imrpress.com A study examining various species found the order of susceptibility to be golden hamster > rat > mouse. nih.gov

The dynamics of injury also vary. In CCl4-induced models, liver failure signs appear as early as 12 hours in both rats and mice. In contrast, the D-GalN model shows a delayed response, especially in mice. imrpress.com These species-specific responses are likely due to inherent differences in metabolism, immune response, and genetic background. For example, transcriptome analysis suggests that at a genomic level, mouse models may be more suited for studying oxidative stress-related liver injury, while rat models might be more relevant for investigating pathologies related to fat metabolism and steatosis. frontiersin.org

Table 2: Comparative Dynamics of D-Galactosamine-Induced Liver Injury in Rats vs. Mice

Feature Rats Mice Reference(s)
Overall Susceptibility Higher Lower nih.govimrpress.com
Onset of Acute Injury Earlier (signs within 12 hours) Later (signs appear after 48 hours) imrpress.com
Fibrosis Development More rapid progression Slower progression imrpress.com
Model Suitability (Genomic) More similar to humans in fat metabolism/steatosis More similar to humans in oxidative stress pathways frontiersin.org

In Vitro Cellular Models of Hepatocyte Injury

In vitro models using primary hepatocytes or liver cell lines provide a controlled environment to investigate the direct cellular and molecular mechanisms of D-galactosamine-induced toxicity, independent of systemic influences like immune responses or blood flow dynamics. These models are crucial for mechanistic studies and for the initial screening of potential hepatoprotective compounds.

Primary cultures of rat hepatocytes exposed to D-GalN exhibit a dose-dependent injury. nih.gov The damage can be quantified by assessing various parameters, including morphological changes, decreases in cell viability (e.g., using MTT assays), release of liver enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium, reduced production of hepatocyte-specific proteins like albumin, and compromised mitochondrial function. nih.gov D-GalN has been shown to decrease the mitochondrial membrane potential and deplete intracellular glutathione (B108866), a key antioxidant, indicating the involvement of oxidative stress in its cytotoxic mechanism. nih.gov Another approach is a combined in vivo/in vitro model, where animals are first treated with D-GalN, after which their hepatocytes are isolated and cultured. This allows researchers to study the progression of an injury initiated in a physiological context and to test the direct action of therapeutic agents on already-challenged cells. osti.gov

Assessment of Hepatoprotective Strategies and Therapeutic Interventions in Experimental Systems

The D-GalN and D-GalN/LPS models are widely employed to evaluate the efficacy of potential hepatoprotective agents and therapeutic strategies. These experimental systems allow for the assessment of compounds that target various aspects of the injury cascade, including inflammation, oxidative stress, and apoptosis.

Numerous studies have demonstrated the protective effects of various natural and synthetic compounds in these models. For instance, pretreatment with the antioxidant and anti-inflammatory drug pentoxifylline (B538998) was shown to attenuate D-GalN-induced liver damage in rats by preserving antioxidant enzyme activities and reducing lipid peroxidation. elsevier.es Similarly, silymarin, a well-known hepatoprotective agent, has been used as a positive control in such studies. elsevier.es

Research has also focused on the protective mechanisms of flavonoids, such as chrysin, luteolin, and apigenin, which have been found to mitigate D-GalN/LPS-induced ALF by reducing pro-inflammatory cytokines, inhibiting the NF-κB pathway, and suppressing hepatocyte apoptosis. nih.gov Other agents like diallyl trisulfide (a component of garlic) and the proteasome inhibitor carfilzomib (B1684676) have demonstrated hepatoprotective effects by suppressing inflammation and apoptosis. mdpi.comoup.com The SIRT1 activator resveratrol (B1683913) has also been shown to protect against D-GalN/LPS hepatotoxicity, suggesting that SIRT1 downregulation is involved in the cytotoxic mechanism. nih.gov These studies highlight the value of D-GalN-based models in identifying and characterizing novel therapeutic agents for acute liver failure.

Table 3: Examples of Hepatoprotective Agents Tested in D-Galactosamine Models

Agent/Class Proposed Mechanism of Action Key Findings in D-GalN Models Reference(s)
Pentoxifylline Antioxidant, Anti-inflammatory Prevented reduction in antioxidant enzymes (SOD, CAT); lowered markers of lipid peroxidation. elsevier.es
Flavonoids (e.g., Apigenin, Luteolin) Anti-inflammatory, Antioxidant, Anti-apoptotic Reduced pro-inflammatory cytokines; inhibited NF-κB pathway; suppressed caspase activity. nih.gov
Resveratrol SIRT1 Activator, Antioxidant Attenuated liver damage; cytoprotective effects were blocked by a SIRT1 inhibitor. nih.gov
Diallyl Trisulfide Anti-inflammatory, Anti-apoptotic Inhibited Kupffer cell accumulation and release of TNF-α; suppressed Caspase-3 activation. oup.com
Carfilzomib Proteasome Inhibitor Decreased TNF-α, NF-κB, oxidative stress, and apoptosis. mdpi.com
Silymarin Antioxidant, Membrane Stabilizer Used as a positive control, demonstrating established hepatoprotective effects. elsevier.es

Synthetic Methodologies for Beta D Galactosamine and Its Glycosides

Stereoselective Glycosylation Strategies

The stereocontrolled formation of the glycosidic linkage is a paramount challenge in the synthesis of galactosamine-containing oligosaccharides. The outcome of a glycosylation reaction, in terms of α- or β-selectivity, is influenced by a multitude of factors including the nature of the glycosyl donor, the acceptor, the protecting groups, the promoter, and the reaction conditions.

The synthesis of N-acetyl galactosamine (GalNAc) glycosides presents a significant challenge due to the 2-acetamido group, which can participate in the reaction to form a stable oxazoline (B21484) intermediate, often leading to the formation of the 1,2-trans-glycoside (β-glycoside). nih.gov However, methodologies have been developed to achieve stereoselective synthesis of both α- and β-glycosides.

A facile strategy for the selective synthesis of both anomers involves the use of rare earth metal triflates as promoters. nih.govfrontiersin.org By carefully selecting the metal triflate, the stereochemical outcome of the glycosylation can be directed towards either the α- or β-anomer. For instance, Hafnium(IV) triflate (Hf(OTf)4) has been shown to preferentially promote the formation of α-glycosides of GalNAc, while Scandium(III) triflate (Sc(OTf)3) is effective in promoting the synthesis of β-glycosides. nih.govfrontiersin.orgnih.gov This selectivity is thought to be related to the thermodynamic and kinetic stability of the reaction intermediates. frontiersin.org The β-selectivity with Sc(OTf)3 is likely due to kinetic control, whereas the α-selectivity with Hf(OTf)4 may be a result of thermodynamic control. frontiersin.org

CatalystPredominant AnomerProposed Control
Hafnium(IV) triflate (Hf(OTf)4)α-glycosideThermodynamic
Scandium(III) triflate (Sc(OTf)3)β-glycosideKinetic

This table summarizes the influence of specific rare earth metal triflates on the stereochemical outcome of N-acetyl galactosamine glycosylation.

The direct synthesis of β-linked GalNAc glycosides is particularly attractive as it circumvents the need for temporary protecting groups at the 2-position, which often require additional deprotection and acetylation steps. nih.gov

The formation of a 1,2-cis-glycosidic linkage, as found in α-galactosamine residues, is a more formidable challenge than the formation of the corresponding 1,2-trans linkage. universiteitleiden.nlnih.gov The absence of a participating group at the C-2 position means that stereocontrol is not guaranteed, and mixtures of anomers are often obtained. nih.gov To address this, several strategies have been developed. universiteitleiden.nl

One approach is the use of a di-tert-butylsilylene (DTBS)-directed α-galactosylation methodology . universiteitleiden.nl Another effective strategy is reagent-controlled glycosylation , where additives can modulate the reactivity of the glycosyl donor to favor the formation of the 1,2-cis linkage. universiteitleiden.nl For example, the use of N,N-dimethylformamide (DMF) has been shown to promote α-galactosaminylation with 2-azido-2-deoxy thioglycosyl donors. universiteitleiden.nl The use of 2,3-oxazolidinone protected glycosyl donors also provides a pathway to 1,2-cis-galactosamine linkages. universiteitleiden.nl Furthermore, nickel-catalyzed reactions of C(2)-N-substituted benzylidene galactosamine donors have been explored for this purpose. universiteitleiden.nl

Remote participation of acyl groups at other positions on the sugar ring, such as C-4 or C-6, can also influence the stereochemical outcome at the anomeric center, promoting the formation of 1,2-cis-glycosides. researchgate.netresearchgate.net

As introduced earlier, rare earth metal triflates have emerged as powerful Lewis acid catalysts in organic synthesis, including glycosylation reactions. nih.govfrontiersin.orgresearchgate.netresearchgate.net Their tolerance to water and potential for recyclability make them attractive alternatives to traditional Lewis acids. researchgate.net

In the context of galactosamine glycosylation, specific rare earth metal triflates have demonstrated remarkable stereodirecting capabilities. nih.govfrontiersin.org A study systematically investigated a panel of rare earth metal triflates for the synthesis of GalNAc glycosides and found that Hf(OTf)4 and Sc(OTf)3 were particularly effective for the synthesis of α- and β-glycosides, respectively. nih.govfrontiersin.org This methodology provides a straightforward and efficient route to access both anomers of GalNAc glycosides, which are valuable for biological investigations. nih.govnih.gov

The choice of solvent and reaction temperature also plays a crucial role in the success of these glycosylations. For instance, refluxing 1,2-dichloroethane (B1671644) has been found to be a suitable solvent for the Sc(OTf)3-promoted synthesis of β-glycosides of GalNAc. frontiersin.org

Rare Earth Metal TriflateAnomeric SelectivityReference
Hafnium(IV) triflate (Hf(OTf)4)α-selective nih.govfrontiersin.org
Scandium(III) triflate (Sc(OTf)3)β-selective nih.govfrontiersin.org

This table highlights the demonstrated anomeric selectivity of specific rare earth metal triflates in the glycosylation of N-acetyl galactosamine.

Derivatization and Analogue Synthesis

The synthesis of derivatives and analogues of D-galactosamine is crucial for probing the structure-activity relationships of glycoconjugates and for developing new therapeutic agents. This includes the synthesis of C-glycosides and various 2-amino-2-deoxyhexose derivatives.

C-glycopyranosides are carbohydrate analogues in which the anomeric oxygen atom is replaced by a carbon atom. This modification confers resistance to enzymatic hydrolysis, making them valuable tools for studying biological processes involving carbohydrates. The synthesis of α-C-glycopyranosides of D-galactosamine has been achieved through various synthetic routes. rsc.org

One reported methodology involves the iodocyclization of an O-stannylated D-galactal, followed by azide (B81097) ion displacement to furnish a 1,6-anhydro-2-azido-2-deoxy-β-D-galactopyranose intermediate. rsc.org This intermediate can then be converted to a glycosyl bromide, which allows for the coupling of various alkynyltributylstannanes in the presence of silver tetrafluoroborate (B81430) to afford α-C-(D-galactopyranosyl)alkynes. rsc.org Subsequent deprotection and saturation of the acetylenic linkage lead to the desired C-octyl-α-glycopyranosides of D-galactosamine. rsc.org

Another approach to α-C-glycosides of N-acetylgalactosamine involves starting from allyl α-C-glucopyranoside, which undergoes regioselective deprotection, stereoselective amination at C-2', and finally epimerization at C-4'. researchgate.net

The synthesis of 2-amino-2-deoxyhexoses, including D-galactosamine, can be accomplished from various starting materials. A common precursor is the corresponding glycal. researchgate.net For instance, tri-O-acetyl-D-galactal can be converted to D-galactosamine hydrochloride. researchgate.net This transformation typically involves the addition of nitrosyl chloride to the acetylated glycal, followed by conversion of the resulting adduct to an acetylated 2-oximinohexose derivative, and subsequent reduction of the oxime to the amine. researchgate.net

An alternative strategy for the synthesis of protected D-galactosamine synthons utilizes a sulfamate-tethered aza-Wacker cyclization as the key step, starting from D-erythrono-1,4-lactone. researchgate.net This approach avoids the use of traditional glycal or hexose (B10828440) starting materials. researchgate.net

Furthermore, the synthesis of multiply fluorinated N-acetyl-D-galactosamine analogs has been reported. beilstein-journals.orgbeilstein-archives.org These syntheses often proceed through deoxyfluorinated 1,6-anhydro-2-azido-β-D-hexopyranose precursors, which undergo ring-opening to form thioglycosides. beilstein-journals.org Subsequent nucleophilic deoxyfluorination, thioglycoside hydrolysis, and conversion of the azide to an acetamide (B32628) group complete the synthesis. beilstein-journals.org

PrecursorKey ReactionProduct
Tri-O-acetyl-D-galactalNitrosyl chloride addition, oximation, reductionD-galactosamine hydrochloride
D-erythrono-1,4-lactoneSulfamate-tethered aza-Wacker cyclizationProtected D-galactosamine synthons
Deoxyfluorinated 1,6-anhydro-2-azido-β-D-hexopyranoseRing-opening, deoxyfluorination, hydrolysis, azide to acetamide conversionMultiply fluorinated N-acetyl-D-galactosamine

This table outlines different precursors and key reactions for the synthesis of D-galactosamine and its derivatives.

Synthesis and Functionalization of Diosgenyl Beta-D-Glycosaminosides

The synthesis of diosgenyl beta-D-glycosaminosides represents a significant area in the study of semisynthetic saponins. These compounds, which feature a steroid aglycone (diosgenin) linked to a galactosamine sugar moiety, are not found in nature but are of considerable interest due to the versatile amino group at the C-2 position of the sugar. nih.gov This amino group provides a reactive site for a wide array of chemical modifications, allowing for the creation of diverse derivatives. nih.govnih.gov

The formation of the crucial 1,2-trans-glycosidic bond in these molecules is often directed by the strategic use of an N-protecting group on the amino sugar. nih.gov Amide-type protecting groups, for instance, can participate in the glycosidic coupling reaction, favoring the desired stereochemical outcome. nih.gov A variety of glycosyl donors and N-protecting groups have been successfully employed in the synthesis of these diosgenyl-carbohydrate conjugates. nih.govresearchgate.net

Following the successful glycosylation, the primary amino group of the diosgenyl β-D-glycosaminoside becomes a focal point for functionalization. This allows for the introduction of various substituents, significantly expanding the chemical diversity of the parent compound. These modifications include the attachment of acyl, alkyl, and cinnamoyl groups, as well as the formation of ureido and thiosemicarbazonyl derivatives. nih.govnih.govresearchgate.net One common method for creating N-monoalkyl derivatives is through reductive alkylation, which involves treating the primary amine with an aldehyde, followed by reduction of the resulting imine with a reagent such as sodium cyanoborohydride. nih.gov

The table below summarizes the key functionalizations applied to the amino group of diosgenyl beta-D-glycosaminosides.

Functionalization Type Reagents/Method Resulting Derivative
N-alkylationAldehyde (R-CHO), Sodium Cyanoborohydride (NaBH3CN)N-alkyl
N,N-dialkylationReductive alkylationN,N-dialkyl
N-acylation---N-acyl
N-cinnamoylation---N-cinnamoyl
Ureido formation---2-ureido
Thiosemicarbazonyl formation---2-thiosemicarbazonyl

This table illustrates the various chemical modifications that can be performed on the 2-amino group of diosgenyl β-d-glycosaminosides, leading to a range of derivatives. nih.govnih.govresearchgate.net

Novel Synthetic Techniques in Carbohydrate Chemistry

Continuous Flow Azidophenylselenylation for Galactosamine Building Blocks

Differentially protected galactosamine building blocks are crucial for the synthesis of complex human and bacterial oligosaccharides. acs.orgvapourtec.comacs.org A key reaction to access these intermediates is the azidophenylselenylation of 3,4,6-tri-O-acetyl-d-galactal. However, traditional batch processing of this reaction is hampered by issues of poor reproducibility and safety concerns related to the use of azides, which can form potentially explosive and toxic byproducts. acs.orgvapourtec.comacs.org These limitations create a bottleneck in carbohydrate synthesis. vapourtec.com

To overcome these challenges, a safe, efficient, and scalable continuous flow methodology has been developed. acs.orgista.ac.at This technique offers a significant improvement over batch reactions by providing better control over reaction parameters, enhancing safety, and drastically reducing reaction times. acs.orgvapourtec.com The flow setup is readily scalable, capable of processing significant quantities of the starting galactal and yielding product at a high rate. acs.orgista.ac.at For instance, the system can process 5 mmol of galactal in 3 hours, producing 1.2 mmol of the desired product per hour. acs.orgvapourtec.com

The continuous flow process involves pumping solutions of the reactants through a temperature-controlled tubing reactor. A typical setup uses FEP (Fluorinated ethylene (B1197577) propylene) tubing and a T-mixer to combine the reactant streams. acs.org Careful optimization of the reaction conditions in the flow system leads to the formation of minimal side products. acs.orgvapourtec.com This method provides a reliable pathway to 2-nitrogenated glycosides, which are versatile precursors for galactosamine synthesis. acs.org

The table below outlines the typical parameters for the continuous flow azidophenylselenylation of galactal.

Parameter Description
Reactant A 0.163 M solution of 3,4,6-tri-O-acetyl-d-galactal, Ph2Se2, and TMSN3 in anhydrous DCM
Reactant B BAIB in anhydrous DCM
Reactor 1.6 mm O.D. × 0.8 mm I.D. FEP tubing
Temperature 27 °C (regulated by a thermostatic bath)
Mixing T-mixer (0.8 mm I.D.)
Scalability Capable of processing 5 mmol of galactal in 3 hours
Productivity 1.2 mmol/h of product

This table details the key components and conditions for the continuous flow synthesis of galactosamine building blocks via azidophenylselenylation, highlighting the precise control and scalability of the process. acs.org

Future Directions in Beta D Galactosamine Research

Elucidation of Complex Glycan Structures and Functions in Biological Systems

Beta-D-galactosamine is a fundamental constituent of a vast array of complex glycans, including N-glycans, O-glycans, and glycosaminoglycans like chondroitin (B13769445) sulfate. rsc.org While the basic monosaccharide is simple, its incorporation into larger glycoconjugates creates immense structural diversity that dictates specific biological functions, from cell-cell recognition to immune modulation. nih.gov Future research will prioritize the complete structural characterization of these complex molecules and deciphering their functional significance.

Furthermore, research will aim to elucidate how these complex glycans containing this compound mediate biological signaling and recognition events. nih.gov This includes their role as ligands for specific glycan-binding proteins, such as galectins, which are involved in various physiological and pathological processes. nih.gov Elucidating these interactions at a molecular level will be crucial for understanding the functions of this compound-containing glycans in both health and disease.

Advanced Experimental Model Development and Refinement for Disease Pathophysiology

D-galactosamine (GalN) has long been established as a potent and selective hepatotoxin used to create experimental animal models of liver injury. nih.gov These models, which often involve co-administration with lipopolysaccharide (LPS) to sensitize the animal, effectively mimic the pathophysiology of human conditions like viral hepatitis and fulminant hepatic failure. nih.govatsjournals.org Future research is focused on refining these models to provide deeper insights into specific disease mechanisms and to serve as more accurate platforms for testing novel therapeutics.

A key direction is the further characterization and standardization of GalN-induced injury across different animal species, including mice, rats, and pigs. nih.govimrpress.comimrpress.com The dynamics of liver injury can vary significantly depending on the animal strain, the dose of GalN, and the duration of exposure. imrpress.comimrpress.com Future work will aim to create models that can distinguish between different modes of cell death, such as apoptosis and necrosis, and to model the progression from acute injury to chronic conditions like fibrosis. imrpress.com

Moreover, the GalN-induced acute liver failure model is being explored as a robust model for studying secondary complications, such as hepatorenal syndrome. nih.gov Research has shown that the acute renal failure that develops is functional, with no structural damage to the kidneys, closely mirroring the human condition. nih.gov Refining this aspect of the model could provide a valuable tool for understanding the complex interplay between liver and kidney failure. Future developments will also focus on creating models for chronic liver injury, although this has proven challenging due to the long incubation periods required and the relatively weak fibrotic effect of D-GalN alone. imrpress.comresearchgate.net

FeatureD-GalN/LPS Mouse ModelD-GalN Rat ModelD-GalN Pig Model
Condition Modeled Fulminant Hepatitis, Acute Liver Failure atsjournals.orgAcute Liver Failure, Hepatorenal Syndrome nih.govFulminant Hepatic Failure nih.gov
Key Pathological Features Caspase-dependent liver injury, hepatocellular necrosis nih.govatsjournals.orgMassive necrosis of hepatocytes, functional renal failure nih.govMassive hepatocellular necrosis, coagulopathy, coma nih.gov
Sensitizing Agent Lipopolysaccharide (LPS) atsjournals.orgOften used alone or with LPS nih.govUsed without sensitizing agent nih.gov
Future Refinement Studying chronic inflammatory responses and genotoxicity nih.govClarifying mechanisms of hepatorenal syndrome nih.govEvaluation of bioartificial liver support systems nih.gov

Innovative Synthetic Approaches for Tailored Glycoconjugates and Probes

The development of sophisticated chemical tools is essential for probing the biological roles of this compound. Future research in this area is centered on creating innovative synthetic methods to produce precisely structured glycoconjugates and molecular probes. These tailored molecules are invaluable for studying carbohydrate-protein interactions, tracking enzymatic activity, and developing targeted diagnostics and therapeutics.

One major focus is the stereoselective synthesis of glycosides, as the orientation of the glycosidic bond (alpha or beta) is critical for biological recognition. acs.org While methods for creating beta-linked (1,2-trans) glycosides are well-established, the synthesis of alpha-linked (1,2-cis) glycosides of D-galactosamine remains more challenging. acs.org Future work will continue to explore novel protecting group strategies and glycosylation methodologies to achieve higher yields and better stereocontrol.

Another innovative direction is the synthesis of modified this compound analogs to be used as probes. This includes the attachment of fluorogenic reporter groups like coumarin (B35378) to D-galactosamine-containing mono- and disaccharides. rsc.orgrsc.org Such molecules allow for the sensitive detection of enzyme activity. A particularly promising area is the synthesis of multiply fluorinated N-acetyl-D-galactosamine analogs. beilstein-journals.orgresearchgate.net The introduction of fluorine atoms can modulate the molecule's protein affinity, metabolic stability, and lipophilicity, making these analogs powerful tools for probing biological systems and for potential therapeutic applications. beilstein-journals.orgresearchgate.netresearchgate.net These synthetic efforts will provide a new generation of chemical tools to explore the complex world of glycobiology.

Synthetic ApproachKey InnovationResulting ProductPotential Application
O-Glycosylation with Imidate Donors Use of BF₃·Et₂O as an activator for glycosyl imidate donors. rsc.orgCoumarin-functionalized D-galactosamine glycosides. rsc.orgFluorogenic probes for detecting enzyme activity and biological evaluation. rsc.org
Stereoselective Glycosylation Overcoming challenges in forming alpha-linked (1,2-cis) glycosides. acs.orgBioactive natural glycoconjugates and their analogs. acs.orgStudying structure-activity relationships of complex glycans.
Multi-step Deoxyfluorination Nucleophilic deoxyfluorination using reagents like DAST. beilstein-journals.orgresearchgate.netMono-, di-, and trifluorinated N-acetyl-D-galactosamine analogs. beilstein-journals.orgnih.govProbes with modulated protein affinity and metabolic stability. beilstein-journals.orgresearchgate.net
C-Glycoside Synthesis Replacing the glycosidic oxygen with a methylene (B1212753) group. nih.govC-glycoside analogs of this compound-containing molecules. nih.govCreating hydrolytically stable analogs for potential therapeutic agents. nih.gov

Interdisciplinary Research Integrating Glycobiology with Disease Mechanisms and Therapeutic Modalities

The future of this compound research lies in its integration with diverse scientific disciplines to tackle complex diseases. By combining the principles of glycobiology and chemical synthesis with oncology, immunology, and pharmacology, researchers are opening new avenues for diagnostics and treatments. This interdisciplinary approach allows the functional roles of this compound-containing glycans to be studied directly in the context of disease, leading to the development of highly specific and effective therapeutic strategies.

A prominent area of this research is the development of targeted drug delivery systems. nih.gov Because specific receptors on liver cells, such as the asialoglycoprotein receptor, recognize terminal galactose and N-acetyl-galactosamine residues, glycoconjugates containing these sugars can be used to deliver therapeutic agents directly to the liver. nih.govmdpi.com This strategy is being explored for treating hepatocellular carcinoma and other liver diseases.

The concept of "theranostics," which combines therapeutic intervention with diagnostic imaging, is another exciting frontier. nih.govmdpi.com Researchers are designing probes where a beta-D-galactopyranose unit masks a therapeutic agent. nih.gov In cancer cells with elevated levels of the enzyme beta-galactosidase, the sugar is cleaved, releasing the active drug and simultaneously activating a fluorescent signal. nih.govrsc.org This approach has been demonstrated in models of glioblastoma and hepatic carcinoma, enabling the selective imaging and targeted treatment of cancer cells. nih.govrsc.org This convergence of disciplines highlights the immense potential of translating fundamental knowledge about this compound into powerful clinical applications.

Q & A

Q. What methods are recommended for synthesizing high-purity β-D-galactosamine derivatives, and how can experimental parameters be optimized?

Beta-D-galactosamine derivatives, such as β-D-galactosamine pentaacetate, are synthesized via acetylation of D-galactosamine using acetic anhydride and pyridine . For optimization:

  • Solvent selection : Use a toluene/benzene mixture to enhance reaction efficiency and reduce side products .
  • Catalyst : Anhydrous sodium acetate improves reaction kinetics at 40–55°C, achieving >98% purity .
  • Purification : Post-reaction, employ vacuum distillation, ethanol washing, and vacuum drying to isolate the product .
  • Quality control : Validate purity via HPLC, TLC, and NMR spectroscopy .

Q. How can β-D-galactosamine-induced hepatotoxicity models be standardized for in vivo studies?

β-D-galactosamine is widely used to induce acute liver injury in rodents. Key considerations:

  • Dosage : 400–500 mg/kg in rats or mice, administered intraperitoneally .
  • Timing : Co-administration with lipopolysaccharide (LPS) amplifies lethality within 5–9 hours, mimicking fulminant hepatitis .
  • Validation : Measure serum ALT/AST levels and liver histopathology to confirm injury .
  • Rescue protocols : Uridine (1 g/kg) reverses hepatotoxicity by counteracting galactosamine’s metabolic disruption .

Q. What analytical techniques are critical for characterizing β-D-galactosamine derivatives?

  • Structural confirmation : Use 1^1H/13^13C NMR to verify acetyl group positions and anomeric configuration .
  • Purity assessment : HPLC with UV detection (λ = 210 nm) and TLC (silica gel, chloroform:methanol = 9:1) .
  • Mass spectrometry : ESI-MS identifies molecular ions (e.g., m/z 389.35 for β-D-galactosamine pentaacetate) .

Advanced Research Questions

Q. How does β-D-galactosamine modulate LPS sensitization at the molecular level?

β-D-galactosamine depletes hepatic UTP pools, inhibiting RNA synthesis and amplifying TNF-α release in response to LPS. This synergy triggers apoptosis via caspase-3 activation . Key experimental validations:

  • Biochemical assays : Quantify hepatic UTP levels and TNF-α via ELISA post-galactosamine/LPS administration .
  • Genetic models : Use TNF-α knockout mice to isolate galactosamine-specific effects .

Q. What role does β-D-galactosamine play in O-glycan biosynthesis, and how can this be studied in vitro?

Core 1 β3-galactosyltransferase (C1GalT) transfers galactose to β-D-galactosamine-containing glycopeptides. Methodological approaches:

  • Substrate design : Synthesize mucin-like glycopeptides (e.g., Pro-Ser-Thr(GalNAc)-Pro) via solid-phase peptide synthesis .
  • Enzyme assays : Monitor galactose transfer using UDP-3^3H-galactose and quantify incorporation via scintillation counting .
  • Kinetic analysis : Calculate Vmax/KmV_{max}/K_m to assess substrate efficiency; negatively charged amino acids (e.g., Asp/Glu) enhance activity .

Q. How can β-D-galactosamine be applied to study lipid A modification in Gram-negative bacteria?

In Francisella novicida, undecaprenyl phosphate-β-D-galactosamine serves as a donor for lipid A modification. Experimental workflow:

  • Lipid extraction : Isolate undecaprenyl phosphate-GalN using chloroform/methanol (2:1) and DEAE-cellulose chromatography .
  • In vitro assays : Incubate lipid IVA_A with FlmK enzyme and purified donor substrate; analyze products via ESI-MS (m/z 1006.7 for modified lipid A) .
  • Functional validation : Test polymyxin resistance in E. coli expressing FlmK to confirm lipid A modification .

Data Contradiction Analysis

Q. Why do reported yields for β-D-galactosamine pentaacetate synthesis vary across studies?

Discrepancies arise from:

  • Reaction time : Extended durations (>35 minutes) at 55°C increase side-product formation, reducing yields .
  • Solvent purity : Residual water in toluene/benzene mixtures hydrolyzes acetyl groups, lowering purity .
  • Catalyst activity : Anhydrous sodium acetate must be freshly prepared to avoid moisture-induced deactivation .

Q. How do conflicting results on β-D-galactosamine’s hepatoprotective effects arise in pharmacological studies?

Variability stems from:

  • Dosage timing : Pretreatment with hepatoprotective agents (e.g., Limonium sinense) 1 hour before galactosamine shows efficacy, while co-administration fails .
  • Animal strain : C57BL/6 mice exhibit higher susceptibility to galactosamine/LPS than BALB/c .

Methodological Best Practices

Q. How should researchers design reproducible experiments involving β-D-galactosamine?

  • Documentation : Follow COSMOS-E guidelines for systematic reviews, detailing dosage, animal models, and analytical methods .
  • Replication : Include ≥3 biological replicates and report SEM/confidence intervals .
  • Negative controls : Use uridine-treated cohorts to distinguish galactosamine-specific effects .

Q. What statistical approaches are suitable for analyzing β-D-galactosamine-related data?

  • Dose-response meta-analysis : For hepatotoxicity studies, fit non-linear regression models to LD50_{50} data .
  • Multivariate analysis : Use PCA to separate galactosamine-induced metabolic disruptions from LPS-driven inflammation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.